4,6-Dibromo-2-methylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromo-2-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-3-6(9)4(7)2-5(8)10-3/h2H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKJQNQVJYGYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)Br)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294347 | |
| Record name | 4,6-Dibromo-2-methyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126325-49-3 | |
| Record name | 4,6-Dibromo-2-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126325-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dibromo-2-methyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Pathways of 4,6 Dibromo 2 Methylpyridin 3 Amine
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. For 4,6-Dibromo-2-methylpyridin-3-amine, this is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The two bromine atoms on the pyridine (B92270) ring serve as excellent handles for such transformations.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing carbon-carbon bonds. researchgate.net These methods are widely used in the synthesis of pharmaceuticals, agrochemicals, and natural products due to their efficiency and functional group tolerance. researchgate.net
The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that joins an organoboron compound with an organic halide. wikipedia.orglibretexts.org This reaction is favored for its mild conditions, the commercial availability of a wide range of boronic acids, and the low toxicity of its boron-containing byproducts. wikipedia.orgorganic-chemistry.org In the context of this compound, the bromine atoms can be sequentially or simultaneously replaced with aryl or alkyl groups from the corresponding boronic acids.
The general mechanism involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. For instance, a study on the related 5-bromo-2-methylpyridin-3-amine (B1289001) utilized Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in a 1,4-dioxane/water solvent mixture. nih.gov Similar conditions can be adapted for the derivatization of this compound.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Catalyst System |
| 1 | Phenylboronic acid | 4-Aryl-6-bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄, K₃PO₄ |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-bromo-2-methylpyridin-3-amine | Pd(dppf)Cl₂, Na₂CO₃ |
| 3 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-6-bromo-2-methylpyridin-3-amine | Pd(OAc)₂, SPhos, K₂CO₃ |
This table presents hypothetical examples based on known Suzuki-Miyaura coupling reactions of similar substrates.
The Heck reaction offers a method for the arylation or vinylation of alkenes. While less commonly reported for dihalopyridines compared to Suzuki coupling, it represents a potential pathway for introducing unsaturated carbon chains at the bromine positions of this compound. The reaction typically involves a palladium catalyst, a base, and an alkene. researchgate.net
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org It is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org For this compound, Sonogashira coupling can be employed to introduce alkynyl groups, which are valuable functionalities for further transformations. The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org
Table 2: Potential Heck and Sonogashira Coupling Reactions
| Reaction Type | Coupling Partner | Product | Catalyst System |
| Heck | Styrene | 4-Styryl-6-bromo-2-methylpyridin-3-amine | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |
| Sonogashira | Phenylacetylene | 4-(Phenylethynyl)-6-bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄, CuI, Et₃N |
| Sonogashira | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-6-bromo-2-methylpyridin-3-amine | PdCl₂(PPh₃)₂, CuI, Et₃N |
This table presents hypothetical examples based on known Heck and Sonogashira coupling reactions of similar substrates.
Nickel-Catalyzed Cross-Coupling Processes
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium-based systems. mdpi.com Nickel catalysts can often couple a broader range of electrophiles, including those that are less reactive with palladium. For this compound, nickel catalysis could be particularly useful for coupling with a variety of organometallic reagents. nih.gov The development of nickel catalysts with specific ligands has expanded the scope of these reactions, enabling the coupling of aryl chlorides and even unactivated alkyl halides. rsc.orgnih.gov
Kumada and Negishi Coupling Reactions
The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed. wikipedia.orgorganic-chemistry.org It involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org Due to the high reactivity of Grignard reagents, the functional group tolerance of Kumada coupling can be limited. wikipedia.org However, for specific applications, it remains a powerful tool for carbon-carbon bond formation.
The Negishi coupling utilizes an organozinc reagent as the coupling partner. uh.edu Organozinc reagents are generally less reactive than Grignard reagents, which allows for a greater tolerance of functional groups such as esters and nitriles. uh.edu This makes the Negishi coupling a valuable method for the synthesis of complex molecules. Both Kumada and Negishi couplings represent viable, though perhaps less frequently utilized, pathways for the derivatization of this compound.
Carbon-Nitrogen and Carbon-Heteroatom Bond Forming Reactions
The formation of carbon-nitrogen (C-N) and other carbon-heteroatom (C-X) bonds is crucial for the synthesis of a vast array of organic compounds, including many pharmaceuticals. nih.govnih.govmdpi.com The amino group and the bromine atoms on the this compound scaffold provide opportunities for such transformations.
The primary amine group at the 3-position can undergo a variety of reactions common to anilines. These include acylation, alkylation, and participation in the formation of heterocyclic rings. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding acetamide (B32628), which can modify the electronic properties and reactivity of the pyridine ring in subsequent coupling reactions. nih.gov
Furthermore, palladium-catalyzed C-N cross-coupling reactions, often referred to as Buchwald-Hartwig amination, could be employed to introduce new nitrogen-based substituents at the 4- and/or 6-positions by reacting the dibromo compound with various amines. rsc.org Similarly, C-O and C-S bond-forming reactions can be achieved by coupling with alcohols, phenols, or thiols under appropriate catalytic conditions. These reactions significantly expand the diversity of derivatives that can be synthesized from this compound.
Buchwald-Hartwig Amination and Related C-N Coupling
The presence of two bromine atoms on the pyridine ring makes this compound a prime substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, for the formation of new carbon-nitrogen (C-N) bonds. wikipedia.org This reaction allows for the selective replacement of one or both bromine atoms with a variety of amine nucleophiles.
The regioselectivity of the coupling reaction is a critical consideration. The bromine at the C6 position is generally more sterically hindered due to the adjacent methyl group at C2 and the amino group at C3, which could influence the relative rates of reaction. However, electronic factors also play a significant role. In related systems, such as 3-halo-2-aminopyridines, challenges in C-N cross-coupling can arise from the potential for the substrate's amidine-like structure to chelate the palladium catalyst, which can hinder the oxidative addition step. nih.gov
The choice of catalyst system, including the palladium precursor and the phosphine (B1218219) ligand, is crucial for achieving high yields and selectivity. Bidentate phosphine ligands like Xantphos and sterically hindered monodentate ligands such as XPhos and SPhos have been shown to be effective in similar C-N coupling reactions involving halo-pyridines and related heterocycles. beilstein-journals.orgnih.gov The base used, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is also a key parameter in optimizing the reaction. beilstein-journals.orglibretexts.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Substrates | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Aryl/heteroaryl bromides, various amines | beilstein-journals.org |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 100 | Aryl/heteroaryl bromides, amides | beilstein-journals.org |
| [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Toluene | RT - 110 | Aryl bromides, secondary amines | nih.gov |
This table presents generalized conditions known to be effective for C-N cross-coupling of related halo-heterocycles and may be applicable to this compound.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the functionalization of this compound. In this reaction, a nucleophile replaces a leaving group (in this case, a bromide ion) on the aromatic ring. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. libretexts.org
The pyridine ring is inherently electron-deficient compared to benzene (B151609), which facilitates SNAr reactions. nih.govyoutube.com However, the electronic effects of the other substituents on the ring must be considered. The amino and methyl groups are electron-donating, which tend to deactivate the ring towards nucleophilic attack. Conversely, the electron-withdrawing nature of the bromine atoms and the ring nitrogen atom activates the ring for this type of transformation. The reaction is typically favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, which is the case for the C4 and C6 bromine atoms relative to the ring nitrogen. libretexts.orgyoutube.com
Strong nucleophiles, such as alkoxides, thiolates, and certain amines, can displace the bromine atoms, particularly under forcing conditions (e.g., high temperatures). The regioselectivity between the C4 and C6 positions would depend on a subtle balance of steric and electronic factors.
Electrophilic Aromatic Substitution on the Pyridine Core
The pyridine ring can also undergo electrophilic aromatic substitution (EAS), although it is generally less reactive than benzene due to the electron-withdrawing effect of the nitrogen atom. libretexts.orgmasterorganicchemistry.com However, the presence of the strongly activating amino group at C3 and the moderately activating methyl group at C2 significantly enhances the ring's nucleophilicity, directing incoming electrophiles.
The directing effects of the substituents are as follows:
Amino group (at C3): Strongly activating, ortho- and para-directing. It strongly activates the C2, C4, and C6 positions.
Methyl group (at C2): Activating, ortho- and para-directing. It activates the C3 and C5 positions.
Bromo groups (at C4 and C6): Deactivating but ortho- and para-directing.
The only available position for substitution is C5. The directing influence of the C2-methyl and C3-amino groups converge to activate this position, making it the most likely site for electrophilic attack. Common EAS reactions include halogenation (e.g., with N-bromosuccinimide), nitration (using HNO₃/H₂SO₄), and sulfonation (using fuming H₂SO₄). libretexts.orgyoutube.com Given the existing substitution pattern, harsh conditions may be required, and care must be taken to avoid side reactions.
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Site of Substitution | Activating/Directing Groups |
|---|---|---|---|
| Bromination | Br⁺ (from NBS or Br₂) | C5 | -NH₂, -CH₃ |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | C5 | -NH₂, -CH₃ |
Functional Group Interconversions of the Amino Moiety
The primary amino group at the C3 position is a key site for a variety of functional group transformations, allowing for extensive derivatization of the core structure.
Acylation and Sulfonylation of the Amine
The primary amine of this compound can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides.
Acylation: This is typically achieved by reacting the amine with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct. This reaction converts the basic amino group into a neutral amide functionality.
Sulfonylation: Similarly, reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base provides the corresponding sulfonamide. The resulting sulfonamides have significantly different chemical properties compared to the parent amine, notably increased acidity of the N-H proton.
These transformations are useful for modifying the electronic properties of the molecule and for building more complex structures.
Diazotization and Subsequent Transformations
The primary aromatic amino group can be converted into a diazonium salt (Ar-N₂⁺) through a process called diazotization. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). google.com The reduced basicity of the aminopyridine may necessitate the use of stronger acid conditions for efficient diazotization. researchgate.net
The resulting diazonium salt is a highly valuable synthetic intermediate because the diazonio group is an excellent leaving group (N₂) and can be replaced by a wide variety of substituents through reactions such as:
Sandmeyer Reactions: Replacement by -Cl, -Br, or -CN using the corresponding copper(I) salt.
Schiemann Reaction: Replacement by -F using HBF₄.
Gattermann Reaction: Replacement by -Cl or -Br using copper powder.
Hydrolysis: Replacement by -OH upon heating in an aqueous acidic solution.
Reduction: Replacement by -H using hypophosphorous acid (H₃PO₂).
These transformations provide a powerful method for introducing a diverse array of functional groups at the C3 position, further highlighting the synthetic utility of this compound.
Elusive Reactivity: The Untapped Potential of this compound in Fused Ring Synthesis
Despite extensive investigation into the synthesis of fused heterocyclic compounds, a thorough review of scientific literature reveals a notable absence of studies detailing the utilization of this compound in ring-closing and annulation reactions. This specific isomer, a di-brominated aminopyridine derivative, remains an unexplored building block for the construction of more complex, fused-ring systems.
While the broader class of aminopyridines and their derivatives are pivotal precursors in the synthesis of a variety of biologically significant fused heterocycles, such as pyrido[2,3-d]pyrimidines, pyrido[3,2-b]indoles, and azaindoles, the specific reactivity of this compound in these transformative reactions has not been documented in published research.
Investigations into the synthesis of related fused pyridine systems invariably commence from different isomeric starting materials or alternative heterocyclic precursors. For instance, the construction of the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a core structure in many pharmaceutical agents, has been reported to proceed from precursors like 4-amino-5-bromopyrimidines or other appropriately substituted pyrimidine (B1678525) derivatives. Similarly, the synthesis of various other fused pyridine heterocycles originates from aminopyridines with differing substitution patterns than that of the title compound.
This gap in the scientific record suggests that the potential of this compound as a substrate for annulation reactions is yet to be unlocked. The unique electronic and steric environment conferred by the two bromine atoms at positions 4 and 6, the methyl group at position 2, and the amino group at position 3, could offer novel regiochemical outcomes in cyclization reactions. However, without experimental data, any discussion of its reactivity in this context remains speculative.
Future research into the derivatization and subsequent intramolecular or intermolecular cyclization of this compound could open new avenues for the synthesis of novel fused pyridine scaffolds. Such studies would be essential to elucidate its synthetic utility and to determine the reaction conditions necessary to facilitate these transformations.
Strategic Applications in Chemical Research and Development
Utilization as a Versatile Synthetic Building Block in Complex Molecule Synthesis
The compound 4,6-Dibromo-2-methylpyridin-3-amine is a valuable building block in the synthesis of complex molecules due to the reactivity of its bromine and amine functionalities. nih.govacs.org These groups provide strategic points for chemical modification, allowing for the construction of more intricate molecular architectures. The pyridine (B92270) core itself is a common motif in many biologically active compounds and functional materials. mdpi.comnih.gov
Precursor for Advanced Pyridine Derivatives
The presence of two bromine atoms on the pyridine ring of this compound allows for sequential and selective functionalization, making it an excellent precursor for a variety of advanced pyridine derivatives. mdpi.comarkat-usa.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to introduce new aryl or alkyl groups at the brominated positions. mdpi.cominorgchemres.org This methodology enables the synthesis of a diverse library of substituted pyridines with tailored electronic and steric properties.
For instance, the amino group can be acylated to form an amide, which can direct or modify the reactivity of the pyridine ring in subsequent coupling reactions. mdpi.com This step-wise approach provides precise control over the final structure of the pyridine derivative. The ability to introduce different substituents at the 4- and 6-positions is crucial for structure-activity relationship (SAR) studies in medicinal chemistry, where even small structural changes can significantly impact biological activity. mdpi.com
Scaffold for Heterocyclic Compound Construction
The pyridine ring of this compound serves as a fundamental scaffold for the construction of more complex heterocyclic systems. mdpi.comnih.gov The amine and bromine substituents act as handles for annulation reactions, where additional rings are fused onto the pyridine core. This strategy is widely used to create polycyclic aromatic and heteroaromatic compounds, which are of significant interest in drug discovery and materials science. nih.govresearchgate.net
The inherent weak basicity and water solubility of the pyridine scaffold can enhance the pharmacological properties of resulting drug candidates. nih.gov The construction of fused heterocyclic systems often leads to compounds with unique three-dimensional shapes and electronic properties, which can be optimized for specific biological targets or material applications.
Design and Synthesis of Ligands for Catalysis
The structure of this compound is well-suited for the design and synthesis of ligands for catalysis. The nitrogen atom of the pyridine ring and the exocyclic amine group can act as coordination sites for metal ions. nih.gov The bromine atoms provide points for further modification to create multidentate ligands with specific steric and electronic properties to fine-tune the performance of a catalyst. georgiasouthern.edu
Metal Complexation Studies
The ability of pyridine-based molecules to form stable complexes with a variety of transition metals is well-documented. nih.govresearcher.lifenih.govgrafiati.com The nitrogen atom of the pyridine ring in this compound can coordinate to a metal center. Further functionalization at the bromine positions can introduce additional donor atoms, leading to the formation of bidentate or tridentate ligands.
These ligands can then be used to prepare metal complexes with specific geometries and electronic environments around the metal center. nih.gov The stability and reactivity of these metal complexes are crucial for their application in catalysis. nih.gov By systematically varying the substituents on the pyridine ring, chemists can study how these changes affect the coordination chemistry and catalytic activity of the resulting metal complexes. nih.gov
Chiral Ligand Development
The development of chiral ligands is of paramount importance for asymmetric catalysis, which is a powerful tool for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. While direct information on the use of this compound for chiral ligand development is limited, its structure provides a viable starting point for such endeavors.
Chiral moieties can be introduced by reacting the bromine atoms with chiral nucleophiles or by coupling with chiral boronic acids. The resulting chiral pyridine derivatives can then be used as ligands in asymmetric catalysis. The methyl group at the 2-position can also influence the chiral environment around a coordinated metal center. The development of novel chiral ligands based on this scaffold could lead to new and efficient catalytic systems for the synthesis of valuable chiral molecules.
Precursor in Advanced Materials Chemistry
The highly functionalized nature of this compound makes it a promising precursor in the field of advanced materials chemistry. The ability to undergo various chemical transformations allows for its incorporation into polymers, metal-organic frameworks (MOFs), and other functional materials. researchgate.net
The pyridine unit itself can impart desirable properties to materials, such as thermal stability, conductivity, and specific optical or electronic characteristics. By strategically modifying the bromine and amine groups, the properties of the resulting materials can be fine-tuned. For example, polymerization through the bromine atoms could lead to the formation of novel conjugated polymers with potential applications in organic electronics. Furthermore, its use as a building block for ligands in MOFs could result in materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis.
Components for Optoelectronic Materials
The search for novel organic materials for optoelectronic applications is a significant driver of modern materials science. Halogenated organic compounds are of particular interest because the inclusion of halogens can significantly alter the electronic properties of a molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com The doping of materials with halogen elements is a verified strategy for modifying their physical and optoelectronic characteristics. mdpi.com
While direct applications of this compound in optoelectronics are not extensively documented, its structure is inherently suited for such investigations. The pyridine ring is an electron-deficient system, and its properties are further modulated by the presence of two strongly electron-withdrawing bromine atoms. Conversely, the amino and methyl groups are electron-donating, creating a "push-pull" electronic environment. This intramolecular charge-transfer character is a key feature sought after in materials for non-linear optics, organic light-emitting diodes (OLEDs), and other optoelectronic devices. The strategic placement of these functional groups could influence charge carrier mobility and the material's light-absorbing or emitting properties.
Building Blocks for Polymeric Systems
The structure of this compound makes it a compelling candidate as a monomer or cross-linking agent in the synthesis of advanced polymeric systems. The two bromine atoms provide reactive handles for various cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), which are fundamental to the creation of conjugated polymers. These polymers are the active components in many organic electronic devices, including organic solar cells and field-effect transistors.
The primary amine group offers an additional site for polymerization, such as through the formation of polyamides or polyimides. This trifunctional nature (two bromine atoms and one amino group) allows for the potential creation of highly branched or cross-linked polymer networks. Such networks can exhibit enhanced thermal stability, mechanical robustness, and tailored solubility compared to their linear counterparts. Its demonstrated role as an intermediate in multi-step syntheses confirms its value as a robust building block, a prerequisite for its use in creating well-defined polymer architectures. google.comgoogle.com
Table 2: Potential Polymerization Pathways for this compound
| Reaction Type | Reacting Functional Group(s) | Potential Polymer Type |
|---|---|---|
| Suzuki Coupling | C-Br bonds | Conjugated Polymer |
| Sonogashira Coupling | C-Br bonds | Poly(arylene ethynylene) |
| Buchwald-Hartwig Amination | C-Br bonds, -NH₂ group | Cross-linked Polyaniline derivative |
| Polycondensation | -NH₂ group (with diacyl chlorides) | Polyamide |
Supramolecular Assembly Components
Supramolecular chemistry relies on non-covalent interactions to construct ordered assemblies from molecular components. acs.org Halogenated pyridines are particularly effective building blocks in this field due to their capacity for multiple, specific interactions, including hydrogen bonds and halogen bonds. nih.govacs.org A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). acs.org
This compound is exceptionally well-suited to act as a versatile component in supramolecular assembly. It contains several key features:
Hydrogen Bond Donors: The two protons on the primary amine group can readily form hydrogen bonds.
Hydrogen Bond Acceptors: The lone pair of electrons on the pyridine ring nitrogen can accept hydrogen bonds.
Halogen Bond Donors: The bromine atoms, particularly when attached to an electron-deficient pyridine ring, can act as effective halogen bond donors.
Halogen Bond Acceptors: The pyridine nitrogen can also serve as a halogen bond acceptor. nih.govnih.gov
This combination of functionalities allows for the formation of complex and predictable architectures. Researchers have successfully used a combination of hydrogen and halogen bonds to assemble molecules into extended one- and two-dimensional networks. nih.govacs.org The ability to form robust, directional interactions like N-H···N hydrogen bonds and C-Br···N halogen bonds allows for a high degree of control over the final solid-state structure. nih.gov The strategic placement of halogen atoms has been shown to be effective in directing the dimerization and self-assembly of functional materials. mdpi.com The multiple, distinct interaction sites on this compound provide a powerful toolkit for crystal engineering and the design of novel supramolecular materials.
Table 3: Potential Non-Covalent Interactions in this compound Assemblies
| Interaction Type | Donor Site | Acceptor Site | Potential Motif |
|---|---|---|---|
| Hydrogen Bond | Amino Group (-NH₂) | Pyridine Nitrogen | Chains, Dimers |
| Halogen Bond | Bromine Atom (C-Br) | Pyridine Nitrogen | Chains, Sheets |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Stacked Columns |
Mechanistic and Theoretical Investigations of 4,6 Dibromo 2 Methylpyridin 3 Amine
Computational Chemistry Studies
Computational chemistry provides powerful tools to predict and analyze the behavior of molecules. For 4,6-dibromo-2-methylpyridin-3-amine, methods like Density Functional Theory (DFT) are instrumental in understanding its fundamental properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ias.ac.in It is a widely used tool in chemistry and materials science to predict molecular geometries, electronic properties, and vibrational frequencies. ias.ac.inelectrochemsci.org DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the geometry of this compound. researchgate.netias.ac.in
The electronic structure analysis would also involve the calculation of total energy, dipole moment, and the distribution of electron density. The electronegative bromine atoms and the nitrogen atom in the pyridine (B92270) ring would be expected to be regions of higher electron density. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other species. researchgate.net
For this compound, the HOMO is expected to be located primarily on the electron-rich amino group and the pyridine ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the pyridine ring, particularly near the electron-withdrawing bromine atoms, indicating these as potential sites for nucleophilic attack. researchgate.netresearchgate.net
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net In studies of other substituted pyridines, the nature of the substituents has been shown to significantly influence the HOMO-LUMO gap. researchgate.net For this compound, the combination of electron-donating (amino, methyl) and electron-withdrawing (bromo) groups would lead to a complex interplay that determines the precise energy of the frontier orbitals.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Hypothetical Data Based on Analogous Compounds)
| Parameter | Predicted Value/Location | Significance |
| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack. |
| HOMO Location | Primarily on the amino group and pyridine ring. | Defines the sites for reaction with electrophiles. |
| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack. |
| LUMO Location | Distributed over the pyridine ring, influenced by bromine atoms. | Defines the sites for reaction with nucleophiles. |
| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |
This table presents hypothetical data based on general principles and findings for similar molecules. Actual values would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.net
For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the bromine atoms, due to their high electronegativity. researchgate.netmdpi.com The amino group would also contribute to the electronic landscape. The regions of positive potential would likely be located around the hydrogen atoms of the amino and methyl groups. researchgate.net This information is crucial for understanding intermolecular interactions and the initial steps of a chemical reaction.
Global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide quantitative measures of a molecule's reactivity. researchgate.net
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is related to the HOMO-LUMO gap.
Global Softness (S) : The reciprocal of hardness, indicating the molecule's polarizability.
Table 2: Predicted Global Reactivity Descriptors for this compound (Conceptual)
| Descriptor | Formula | Predicted Trend |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Moderate to High |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderate |
| Global Softness (S) | 1/(2η) | Moderate |
This table is for illustrative purposes. Precise values require specific calculations.
Reaction Mechanism Elucidation
Understanding the step-by-step process of a chemical reaction involving this compound is crucial for controlling reaction outcomes and optimizing conditions.
The progress of a reaction involving this compound can be monitored using various spectroscopic techniques. These methods allow for the real-time observation of the consumption of reactants and the formation of products.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are powerful tools for tracking reactions. Changes in the chemical shifts and integration of peaks corresponding to the protons and carbons of this compound would indicate its conversion to a product. For example, in a substitution reaction where a bromine atom is replaced, the disappearance of its characteristic influence on adjacent proton or carbon signals would be observable. acs.org
Infrared (IR) Spectroscopy : IR spectroscopy can be used to monitor the functional groups involved in a reaction. For instance, if the amino group of this compound undergoes a reaction, the characteristic N-H stretching vibrations would change or disappear, providing evidence of the reaction's progress.
UV-Visible (UV-Vis) Spectroscopy : The electronic transitions within the pyridine ring system give rise to UV-Vis absorption. As the substitution pattern on the ring changes during a reaction, the wavelength of maximum absorption (λmax) and the molar absorptivity will also change, allowing for the reaction to be monitored. researchgate.net
By periodically taking samples from the reaction mixture and analyzing them with these spectroscopic methods, a kinetic profile of the reaction can be constructed, providing insights into the reaction mechanism.
Intermediate Identification and Characterization
Direct experimental identification and characterization of reaction intermediates involving this compound are not detailed in the reviewed literature. However, considering the general reactivity of pyridine compounds, several types of intermediates can be postulated in its reactions.
For instance, in electrophilic aromatic substitution reactions, the formation of a sigma complex (also known as an arenium ion) is a key intermediate. The stability of this intermediate is influenced by the position of the substituents on the pyridine ring. In the case of this compound, the amino group at the 3-position is a strong activating group and would direct electrophiles primarily to the 5-position. The bromine and methyl groups would also exert their electronic and steric influences on the stability of any charged intermediates.
In nucleophilic substitution reactions, which are generally less favorable for pyridines unless activated by electron-withdrawing groups or the presence of a good leaving group, a Meisenheimer complex could be a potential intermediate.
Furthermore, studies on the dearomatization of pyridines suggest the formation of various intermediates, such as zwitterions or those arising from cycloaddition reactions. mdpi.com The specific nature of any intermediate for this compound would be highly dependent on the reaction conditions and the nature of the reacting species.
X-ray Crystallography and Solid-State Structural Analysis
Although a specific crystal structure for this compound is not available in the consulted crystallographic databases, a detailed analysis of the closely related isomer, 3,5-Dibromo-6-methylpyridin-2-amine , provides significant insights into the likely molecular and supramolecular features.
Elucidation of Molecular and Supramolecular Structures
The molecular structure of aminobromopyridines is characterized by a planar pyridine ring. In the case of 3,5-Dibromo-6-methylpyridin-2-amine, the molecule is reported to be almost planar. researchgate.netresearchgate.net It is highly probable that this compound would also adopt a similar planar conformation to maximize electronic conjugation.
The supramolecular structure, or the arrangement of molecules in the crystal lattice, is dictated by various intermolecular interactions. For aminopyridine derivatives, hydrogen bonding involving the amino group is a dominant feature in directing the crystal packing.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
In the crystal structure of 3,5-Dibromo-6-methylpyridin-2-amine, the molecules form inversion dimers through pairs of N—H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of a neighboring molecule. researchgate.netresearchgate.net This results in the formation of a characteristic R2²(8) graph-set motif. It is plausible that this compound would exhibit similar N—H···N hydrogen bonding patterns.
The interplay of these different intermolecular forces—strong N—H···N hydrogen bonds, weaker C—H···X (where X is a halogen or nitrogen), and halogen bonds—governs the final crystal architecture.
Below is a table summarizing the crystallographic data for the analogous compound, 3,5-Dibromo-6-methylpyridin-2-amine. researchgate.net
| Compound | 3,5-Dibromo-6-methylpyridin-2-amine |
| Molecular Formula | C₆H₆Br₂N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 (3) |
| b (Å) | 4.5678 (11) |
| c (Å) | 15.432 (4) |
| β (°) ** | 109.45 (3) |
| Volume (ų) ** | 819.5 (4) |
| Z | 4 |
| Key Intermolecular Interactions | N—H···N Hydrogen Bonds, C—H···Br Interactions |
Crystal Engineering Principles
The principles of crystal engineering aim to design and control the formation of crystalline materials with desired properties by understanding and utilizing intermolecular interactions. For this compound, these principles can be applied to predict and potentially create different polymorphic forms or co-crystals.
The robust N—H···N hydrogen bonding synthon observed in related aminopyridines is a key tool for predictable supramolecular assembly. nsf.gov By introducing co-formers, which are molecules capable of forming strong hydrogen bonds (e.g., carboxylic acids), it is possible to form co-crystals with altered physical properties such as solubility and stability.
Furthermore, the bromine atoms can be utilized as halogen bond donors to interact with halogen bond acceptors, providing another level of control over the crystal packing. The strategic placement of functional groups on co-formers could be used to systematically modify the supramolecular architecture of crystals containing this compound. While no specific examples exist for this exact molecule, the vast body of work on the crystal engineering of pyridines and halogenated compounds provides a strong foundation for such endeavors. nsf.gov
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Transformations
The presence of two distinct carbon-bromine bonds on the pyridine (B92270) ring of 4,6-Dibromo-2-methylpyridin-3-amine presents a prime opportunity for the development of sophisticated and selective catalytic transformations. Building upon known palladium-catalyzed cross-coupling reactions for similar bromo-aminopyridine structures, future research is expected to focus on achieving regioselective and sequential functionalization.
Detailed research will likely explore a variety of catalytic systems to manipulate the C4 and C6 positions. The inherent electronic differences between these positions, influenced by the adjacent amino and methyl groups, could be exploited by finely tuned catalysts to favor substitution at one site over the other. This would enable the step-wise introduction of different functional groups, creating complex, non-symmetrical pyridine derivatives that are otherwise difficult to synthesize.
Emerging areas of focus include:
Orthogonal Catalysis: The development of catalytic systems that can selectively address one bromine atom in the presence of the other. This could involve using catalysts with different metal centers (e.g., palladium vs. copper) or ligand systems that can distinguish between the steric and electronic environments of the C4 and C6 positions.
Photoredox Catalysis: Visible-light-mediated reactions could offer mild and highly selective methods for C-C and C-N bond formation, potentially enabling transformations that are challenging with traditional thermal methods.
Directed C-H Functionalization: Subsequent to the substitution of the bromo groups, the pyridine core itself could be further modified through catalyst-directed C-H activation, using the existing amino or newly installed groups to guide the catalyst to specific positions.
These advancements would transform this compound from a simple building block into a sophisticated platform for constructing diverse molecular architectures.
| Catalytic Reaction | Potential Coupling Partner | Resulting Compound Class | Potential Application |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Biaryl Pyridines | Pharmaceuticals, Organic Electronics |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Diaminopyridine Derivatives | Ligand Synthesis, Agrochemicals |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl-Substituted Pyridines | Functional Materials, Chemical Probes |
| Heck Coupling | Alkenes | Alkenyl-Substituted Pyridines | Polymer Monomers, Natural Product Synthesis |
| Stille Coupling | Organostannanes | Stannylated Pyridine Intermediates | Versatile Synthetic Intermediates |
Exploration of Bio-orthogonal Chemical Applications
Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The unique structure of this compound makes it an attractive starting point for the design of novel bio-orthogonal probes and labels.
The core strategy would involve leveraging the catalytic transformations described previously to attach bio-orthogonal functional groups, such as azides, alkynes, or strained alkenes, to the pyridine scaffold by replacing the bromine atoms. The resulting functionalized pyridine could then be conjugated to biomolecules. The pyridine ring itself could serve as a core component of a fluorophore or a quenching unit in a "turn-on" fluorescent probe. For instance, its conjugation state could be designed to change significantly upon reaction with a biological target, leading to a detectable change in fluorescence. nih.gov
Future research in this area could focus on:
Development of Fluorogenic Probes: Creating derivatives where the pyridine core's fluorescence is initially quenched but becomes activated upon a bio-orthogonal ligation reaction (e.g., a tetrazine ligation). nih.govnih.gov This allows for the imaging of specific biomolecules with a high signal-to-noise ratio.
Site-Specific Biomolecule Labeling: Using the bifunctional nature of the compound to create linkers that can attach to a biomolecule at one end and a reporter molecule (like a fluorophore or a drug) at the other. nih.gov
Metabolic Labeling Precursors: Designing derivatives that can be incorporated into metabolic pathways, allowing for the subsequent visualization of specific classes of biomolecules, such as glycans or proteins, within living cells. researchgate.net
The ability to synthesize a library of these probes from a common precursor would be invaluable for studying complex biological systems.
| Bio-orthogonal Handle | Ligation Partner | Reaction Type | Potential Application |
| Azide | Cyclooctyne | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Live-cell imaging, Proteomics |
| Terminal Alkyne | Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | In vitro diagnostics, Material functionalization |
| Tetrazine | Trans-cyclooctene | Inverse Electron Demand Diels-Alder (IEDDA) | Real-time tracking of biomolecules, In vivo imaging |
| Strained Alkene | Nitrone | Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Dual-labeling experiments |
Integration into Flow Chemistry and Automation for Scalable Synthesis
The synthesis and derivatization of highly functionalized molecules like this compound are often multi-step processes that can be hazardous and difficult to scale up in traditional batch reactors. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a safer, more efficient, and highly scalable alternative. acs.org
Future efforts will likely focus on developing continuous-flow processes for both the synthesis of the this compound core and its subsequent derivatization. An automated flow platform could integrate synthesis, purification, and analysis, enabling the rapid production of a library of derivatives for high-throughput screening. chemistryworld.comchemrxiv.org
Key research directions include:
Telescoped Synthesis: Designing a continuous sequence of reactions where the product of one step is directly fed into the next reactor without isolation, significantly reducing waste and processing time. mdpi.com
Packed-Bed Reactors: Utilizing columns packed with solid-supported catalysts or reagents, which simplifies purification and allows for the reuse of expensive materials like palladium catalysts.
Automated Optimization: Integrating machine learning algorithms with automated flow systems to rapidly screen reaction conditions (temperature, pressure, residence time, stoichiometry) and identify the optimal parameters for yield and purity.
Such automated systems would not only enhance the production scale and cost-effectiveness but also democratize access to complex pyridine derivatives for researchers in various fields. vcu.edu
Design of Next-Generation Functional Materials
The rigid, electron-deficient nature of the pyridine ring, combined with its ability to coordinate to metal ions, makes it a valuable component in functional materials. nih.gov this compound is a promising building block for next-generation materials due to its multiple, chemically accessible functionalization points.
By replacing the bromine atoms with linking groups, this compound can be used as a node or strut in the construction of advanced materials:
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the exocyclic amino group can act as coordination sites for metal ions. By replacing the bromines with carboxylate or other multitopic linkers, the molecule can be incorporated into porous MOFs for applications in gas storage, separation, and heterogeneous catalysis. mdpi.com
Conductive Polymers: Polymerization through the C4 and C6 positions could lead to novel conjugated polymers. The electronic properties of these polymers could be tuned by the choice of co-monomer and by post-polymerization modification of the amino group, opening up applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics.
Metallopolymers: The pyridine unit can be used to create polymers that have metal ions incorporated into their backbone or as pendant groups. These materials can have interesting catalytic, magnetic, or optical properties. nih.govmdpi.com
The ability to pre-design the monomer by functionalizing the amino and methyl groups before polymerization adds another layer of control over the final material's properties.
| Material Class | Key Structural Feature | Potential Application |
| Metal-Organic Frameworks (MOFs) | Pyridine-N and linker-coordinated metal nodes | Gas separation, Catalysis, Chemical sensing |
| Conjugated Polymers | Polymer backbone through C4/C6 positions | Organic electronics, Photovoltaics, Batteries |
| Metallopolymers | Coordinated metal ions in the polymer structure | Smart materials, Self-healing materials, Catalysis |
| Functional Dyes | Extended π-system via aryl substitution | Dye-sensitized solar cells (DSSCs), Bio-imaging |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-Dibromo-2-methylpyridin-3-amine, and how can selectivity be ensured during bromination?
- Methodological Answer : Bromination of pyridine derivatives often employs reagents like N-bromosuccinimide (NBS) with catalysts such as FeBr₃ or AlBr₃. For this compound, regioselectivity can be achieved by controlling reaction conditions (e.g., temperature, solvent polarity). Pre-functionalization of the pyridine ring (e.g., introducing directing groups like amino or methyl) guides bromine placement. Post-synthesis, column chromatography or recrystallization isolates the product. Monitor reaction progress via TLC or HPLC .
- Key Data :
| Parameter | Condition |
|---|---|
| Catalyst | FeBr₃ (0.1 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0–25°C (gradual warming) |
| Reaction Time | 12–24 hours |
Q. How can the purity and structure of this compound be validated?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution pattern and absence of impurities. For example, aromatic protons appear as distinct singlets or doublets in the 6.5–8.5 ppm range.
- Mass Spectrometry (MS) : Verify molecular ion peak ([M+H]⁺) matching the molecular weight (279.93 g/mol).
- Elemental Analysis : Ensure C, H, N, Br content aligns with theoretical values.
Cross-reference with PubChem/CAS data for consistency .
Q. What are the key physicochemical properties of this compound relevant to reaction design?
- Methodological Answer : Critical properties include:
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (hexane) to guide reaction medium selection.
- Thermal Stability : Perform DSC/TGA to determine decomposition temperatures (~200–250°C typical for bromopyridines).
- pKa : Use potentiometric titration to assess basicity of the amino group (predicted pKa ~3–5). Adjust pH in aqueous reactions accordingly .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic parameters (e.g., HOMO/LUMO energies, Fukui indices) to identify reactive sites. For example, bromine atoms at C4 and C6 are electron-withdrawing, making them susceptible to Suzuki-Miyaura coupling. Software like Gaussian or ORCA models transition states to optimize ligand-metal interactions (e.g., Pd catalysts). Validate predictions with kinetic studies .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer : If X-ray diffraction yields ambiguous results (e.g., disordered bromine atoms):
- Twinned Data Refinement : Use SHELXL (via OLEX2 interface) to model twinning fractions.
- High-Resolution Synchrotron Data : Collect data at <1.0 Å resolution to reduce noise.
- Complementary Techniques : Pair XRD with neutron diffraction or solid-state NMR to clarify hydrogen bonding .
Q. How can mechanistic studies differentiate between SNAr and radical pathways in debromination reactions?
- Methodological Answer :
- Radical Traps : Add TEMPO or BHT; inhibition of reaction indicates radical intermediates.
- Isotopic Labeling : Use ⁸¹Br/⁷⁹Br isotopes to track leaving-group kinetics via MS.
- Kinetic Isotope Effects (KIE) : Compare rates in H₂O vs. D₂O; a large KIE (>2) suggests proton transfer in SNAr .
Q. What are the challenges in using this compound as a ligand in catalysis, and how are they addressed?
- Methodological Answer : Bromine’s steric bulk may hinder metal coordination. Mitigate via:
- Ligand Design : Introduce methyl groups (C2) to enhance rigidity.
- Metal Screening : Test Pd, Cu, or Ni complexes for optimal π-backbonding.
- Spectroscopic Monitoring : Use IR (CO stretching) or EXAFS to confirm metal-ligand binding .
Data Contradiction Analysis
Q. How should researchers handle discrepancies between computational predictions and experimental reaction yields?
- Methodological Answer :
- Parameter Sensitivity Testing : Vary DFT functionals (e.g., B3LYP vs. M06-2X) to assess energy profile robustness.
- Solvent Effects : Include implicit solvent models (e.g., SMD) in simulations.
- Side-Reaction Identification : Use GC-MS or in-situ IR to detect intermediates not modeled computationally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
